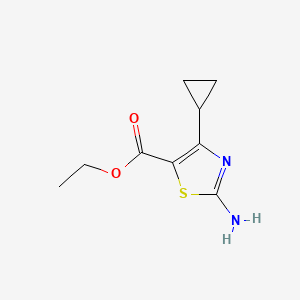

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate

Descripción

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core substituted with an amino group at position 2, a cyclopropyl group at position 4, and an ethyl ester moiety at position 3.

Propiedades

IUPAC Name |

ethyl 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBXWRMODSKOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with cyclopropyl derivatives under specific conditions. One common method involves the use of cyclopropylamine and ethyl 2-aminothiazole-4-carboxylate in the presence of a suitable catalyst and solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic roles, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may act as an antagonist to specific receptors or enzymes involved in inflammatory and cancer pathways .

Comparación Con Compuestos Similares

Structural and Functional Differences

- Ester Group Variation : Replacing the ethyl ester with a methyl group (as in the methyl analog) reduces molecular weight by ~30 g/mol and increases volatility, as evidenced by the higher boiling point (354.2°C vs. unreported for the ethyl variant) .

- Substituent Modifications : The hydrochloride salt derivative (C₁₀H₁₅ClN₂O₂S) introduces a charged species, likely improving aqueous solubility for biological testing .

Physicochemical and Stability Considerations

- The methyl ester derivative requires refrigerated storage (2–8°C), suggesting greater thermal sensitivity compared to the ethyl variant, which is inferred to be stable at room temperature .

Research and Industrial Relevance

While direct studies on ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate are absent in the provided evidence, its analogs are marketed for research use, implying roles as intermediates in drug discovery or materials science. For example:

Actividad Biológica

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate is characterized by a thiazole ring, an amino group, and a cyclopropyl moiety. The synthesis typically involves multi-step organic reactions, starting from commercially available thiazole derivatives. The general synthetic pathway may include:

- Formation of the Thiazole Ring : Utilizing thioamide and appropriate carbonyl compounds.

- Cyclopropanation : Introducing the cyclopropyl group through cyclopropanation reactions.

- Esterification : Converting the carboxylic acid to an ethyl ester.

Antimicrobial Properties

Preliminary studies indicate that Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate exhibits significant antimicrobial activity. Research has shown that derivatives of thiazole compounds often display antibacterial effects, particularly against Gram-positive bacteria. In a study evaluating various thiazole derivatives, compounds similar to Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate demonstrated bactericidal activity comparable to established antibiotics like ampicillin and gentamicin against strains such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by inflammation.

Anticancer Potential

Research into the anticancer effects of thiazole derivatives indicates that Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate may possess cytotoxic properties against various cancer cell lines. A study assessing a series of thiazoles found that certain derivatives exhibited broad-spectrum anticancer activity, with some compounds showing effectiveness against up to 29 out of 60 tested tumor cell lines . Further investigation is warranted to elucidate the specific mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate. The presence of the cyclopropyl group is believed to enhance interactions with biological targets, improving efficacy compared to similar compounds lacking this moiety .

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate | Antibacterial | TBD | Effective against Gram-positive bacteria |

| Methyl 2-amino-4-cyclopropylthiazole-5-carboxylate | Anticancer | TBD | Active against multiple cancer cell lines |

| Derivative A | Anti-inflammatory | TBD | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy : A study involving the evaluation of various thiazoles found that derivatives similar to Ethyl 2-amino-4-cyclopropylthiazole-5-carboxylate displayed significant antimicrobial properties, particularly against Staphylococcus aureus .

- Cytotoxicity in Cancer Models : Another investigation into thiazole derivatives highlighted their potential in targeting cancer cells with specific mutations, suggesting a pathway for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.